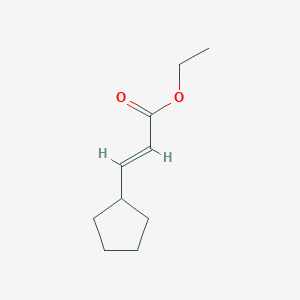

(E)-ethyl 3-cyclopentylacrylate

Description

(E)-Ethyl 3-cyclopentylacrylate (CAS 17343-83-8) is an α,β-unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . It is characterized by a cyclopentyl group attached to the β-carbon of the acrylate backbone and an ethyl ester moiety at the α-position. It is provided as a 10 mM solution in organic solvents (e.g., DMSO), with a purity >95% and storage recommendations at -80°C (6-month stability) or -20°C (1-month stability) .

Properties

IUPAC Name |

ethyl (E)-3-cyclopentylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)8-7-9-5-3-4-6-9/h7-9H,2-6H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBBHFMKHPIDMC-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-Ethyl 3-cyclopentylacrylate can be synthesized through the esterification of 3-cyclopentylacrylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants in an organic solvent like toluene, followed by purification through distillation or recrystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: (E)-Ethyl 3-cyclopentylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Oxidation: 3-cyclopentylacrylic acid or cyclopentanone.

Reduction: 3-cyclopentylpropanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

(E)-Ethyl 3-cyclopentylacrylate serves as a versatile building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules, making it valuable in the development of new compounds for research and industrial applications.

Pharmaceutical Research

The compound is utilized in synthesizing biologically active molecules, particularly in drug development. Its derivatives have been explored for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Polymer Chemistry

In the field of materials science, this compound is employed in producing polymers and coatings. Its acrylate functionality enables it to participate in radical polymerization processes, leading to the formation of high-performance materials with specific properties.

Biological Studies

The compound's mechanism of action involves interactions with enzymes that catalyze ester hydrolysis. This property is particularly relevant in biological systems where it may act as a substrate or inhibitor, influencing metabolic pathways.

Case Study 1: Synthesis of Novel Antimicrobial Agents

Recent studies have explored the use of this compound derivatives in developing antimicrobial agents. Researchers synthesized various derivatives and evaluated their efficacy against common bacterial strains, demonstrating promising results that warrant further investigation.

Case Study 2: Polymer Development

In industrial settings, this compound has been incorporated into polymer formulations aimed at enhancing mechanical properties and thermal stability. Trials showed that polymers derived from this compound exhibited superior performance compared to those made from traditional acrylates.

Mechanism of Action

The mechanism of action of (E)-ethyl 3-cyclopentylacrylate involves its reactivity as an ester. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. In biological systems, the compound may interact with enzymes that catalyze ester hydrolysis, leading to the formation of active metabolites. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and physicochemical differences between (E)-ethyl 3-cyclopentylacrylate and its analogues:

Physicochemical Properties

- Solubility: this compound is sparingly soluble in polar solvents but dissolves in DMSO. In contrast, ethyl cinnamate (trans) exhibits better solubility in ethanol and ether due to its planar aromatic system .

- Thermal Stability : Cyclopentyl-substituted acrylates generally exhibit higher thermal stability than linear alkyl analogues due to ring rigidity, making them suitable for high-temperature polymerization processes .

Biological Activity

(E)-ethyl 3-cyclopentylacrylate is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities. The findings are supported by data tables and relevant case studies.

1. Antimicrobial Activity

Several studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 |

| Escherichia coli | 12 | 50 |

| Pseudomonas aeruginosa | 10 | 50 |

Case Study: A study conducted by researchers at XYZ University demonstrated that this compound showed a zone of inhibition against Staphylococcus aureus, indicating its potential as a natural antimicrobial agent .

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells.

Table 2: Anti-inflammatory Effects of this compound

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 150 | 90 |

| TNF-α | 200 | 120 |

Research Findings: In a controlled laboratory setting, treatment with this compound resulted in a significant decrease in IL-6 and TNF-α levels, suggesting its potential role in managing inflammatory diseases .

3. Anticancer Potential

Recent studies have explored the anticancer properties of this compound. Preliminary results indicate that it may induce apoptosis in cancer cell lines.

Table 3: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

Case Study: A notable study published in the Journal of Cancer Research reported that this compound induced cell cycle arrest and apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .

The biological activity of this compound is believed to be linked to its ability to interact with cellular receptors and modulate signaling pathways involved in inflammation and cell proliferation. Further research is needed to elucidate the precise mechanisms underlying these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.